An In-depth Technical Guide to Oxo(3-pyridinyl)acetic Acid Hydrate
An In-depth Technical Guide to Oxo(3-pyridinyl)acetic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed examination of the chemical properties, synthesis, and potential applications of oxo(3-pyridinyl)acetic acid hydrate. Given the specialized nature of this compound, this document synthesizes foundational chemical principles with data from analogous structures to offer a comprehensive technical overview for research and development.
Introduction and Chemical Identity
Oxo(3-pyridinyl)acetic acid hydrate, also known as 3-pyridylglyoxylic acid hydrate, is a pyridine derivative of glyoxylic acid. Its structure incorporates a pyridine ring, an alpha-keto acid moiety, and a molecule of water, which is integral to its crystalline form.
The presence of the α-keto acid group suggests that, like glyoxylic acid, it exists in equilibrium with its hydrate form, 2,2-dihydroxy-2-(pyridin-3-yl)acetic acid, particularly in aqueous solutions. This hydration of the ketone is a key feature influencing its reactivity and physical properties.
Table 1: Chemical Identifiers
| Property | Value | Source |
| Chemical Name | oxo(pyridin-3-yl)acetic acid hydrate | - |
| Synonym(s) | 3-Pyridylglyoxylic acid hydrate | - |
| CAS Number | 1559061-98-1 | [1] |
| Molecular Formula | C₇H₅NO₃ · H₂O | [1] |
| Molecular Weight | 169.14 g/mol | Calculated |
| Canonical SMILES | C1=CN=C(C=C1)C(=O)C(=O)O.O | - |
Below is a diagram illustrating the chemical structure and its hydrated form.
Caption: Equilibrium between oxo(3-pyridinyl)acetic acid and its hydrated form.
Physicochemical Properties
Detailed experimental data for oxo(3-pyridinyl)acetic acid hydrate is not extensively available in the public domain. However, its properties can be inferred from the known characteristics of its constituent functional groups: the pyridine ring and the glyoxylic acid hydrate moiety.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Analogous Compound |
| Appearance | White to off-white crystalline solid | Based on glyoxylic acid monohydrate and other pyridine carboxylic acids.[2] |
| Solubility | Highly soluble in water; soluble in polar organic solvents like methanol and ethanol. | The presence of the carboxylic acid, ketone, and pyridine nitrogen suggests high polarity. Glyoxylic acid monohydrate is highly soluble in water.[2] |
| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa around 3-4. The pyridinium proton will have a pKa around 5. | Glyoxylic acid has a pKa of 3.3. The electron-withdrawing nature of the adjacent ketone may slightly increase acidity compared to 3-pyridylacetic acid (pKa ~3.6).[3][4] |
| Hygroscopicity | Likely hygroscopic | Glyoxylic acid monohydrate is known to be hygroscopic.[2] |
Synthesis and Reactivity
Synthesis
The synthesis of oxo(3-pyridinyl)acetic acid is not widely documented. However, a plausible synthetic route could involve the oxidation of a suitable precursor, such as 3-acetylpyridine or 3-pyridylacetic acid. Another potential route could be a three-component reaction involving glyoxylic acid, an amine, and an arylboronic acid, which is a known method for synthesizing α-arylglycine derivatives.
A general workflow for a potential synthesis is outlined below:
Caption: A potential synthetic workflow for oxo(3-pyridinyl)acetic acid hydrate.
Reactivity
The reactivity of oxo(3-pyridinyl)acetic acid hydrate is dictated by its three primary functional regions: the carboxylic acid, the α-keto group (and its hydrate), and the pyridine ring.
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Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
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α-Keto Group: The ketone is electrophilic and can react with nucleophiles. The hydrated form, a geminal diol, can revert to the ketone under certain conditions, making the carbonyl carbon available for reaction. This functionality is crucial for its role as a building block in the synthesis of more complex molecules.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated.
Potential Applications in Research and Drug Development
While specific applications of oxo(3-pyridinyl)acetic acid hydrate are not well-documented, its structure suggests several areas of potential utility for researchers.
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Pharmaceutical Intermediate: Pyridine-containing compounds are prevalent in pharmaceuticals.[5] The related compound, 3-pyridylacetic acid, is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[5] By analogy, oxo(3-pyridinyl)acetic acid hydrate could serve as a valuable building block for novel therapeutic agents.
-
Bioisostere: The α-keto acid moiety can act as a bioisostere for other functional groups in drug design, potentially modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
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Coordination Chemistry: The presence of both a pyridine nitrogen and a carboxylic acid group makes this molecule a potential ligand for the formation of metal-organic frameworks (MOFs) and coordination complexes.[5]
Safety and Handling
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Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.[6][7][8]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a cool, dry place, away from incompatible materials. Given its likely hygroscopic nature, storage in a desiccator may be necessary.
Conclusion
Oxo(3-pyridinyl)acetic acid hydrate is a specialized chemical compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data is currently limited, its chemical properties can be reasonably inferred from the behavior of its constituent functional groups. This guide provides a foundational understanding for researchers interested in exploring the synthesis, reactivity, and potential applications of this intriguing molecule. Further research is warranted to fully characterize its properties and unlock its potential in various scientific domains.
References
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PubChem. (n.d.). 3-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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SIELC Technologies. (2026, January 5). 3-Pyridylacetic acid hydrochloride. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
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Hilaris Publisher. (2011, June 27). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Glyoxylic Acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Frontiers. (2023, March 12). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2018, April 3). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Retrieved January 19, 2026, from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 3-Pyridylacetic acid (HMDB0001538). Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Glyoxylic acid, monohydrate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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NIH. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved January 19, 2026, from [Link]
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